molecular formula C15H14N2O4S B13806241 N-[4-(4-formamidophenyl)sulfonylphenyl]acetamide CAS No. 6973-61-1

N-[4-(4-formamidophenyl)sulfonylphenyl]acetamide

Cat. No.: B13806241
CAS No.: 6973-61-1
M. Wt: 318.3 g/mol
InChI Key: LCGNTHRVBHMBLE-UHFFFAOYSA-N
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Description

N-[4-(4-formamidophenyl)sulfonylphenyl]acetamide is a chemical compound with the molecular formula C15H14N2O4S. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a formamide group and a sulfonylphenyl group attached to an acetamide moiety .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-formamidophenyl)sulfonylphenyl]acetamide typically involves the reaction of 4-aminobenzenesulfonamide with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yield and purity. The reaction conditions are optimized to minimize by-products and ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-formamidophenyl)sulfonylphenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols .

Scientific Research Applications

N-[4-(4-formamidophenyl)sulfonylphenyl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(4-formamidophenyl)sulfonylphenyl]acetamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its action include modulation of enzyme activity and interference with cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(4-aminophenyl)sulfonylphenyl]acetamide
  • N-[4-(4-nitrophenyl)sulfonylphenyl]acetamide
  • N-[4-(4-methylphenyl)sulfonylphenyl]acetamide

Uniqueness

N-[4-(4-formamidophenyl)sulfonylphenyl]acetamide is unique due to its formamide group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective .

Properties

CAS No.

6973-61-1

Molecular Formula

C15H14N2O4S

Molecular Weight

318.3 g/mol

IUPAC Name

N-[4-(4-formamidophenyl)sulfonylphenyl]acetamide

InChI

InChI=1S/C15H14N2O4S/c1-11(19)17-13-4-8-15(9-5-13)22(20,21)14-6-2-12(3-7-14)16-10-18/h2-10H,1H3,(H,16,18)(H,17,19)

InChI Key

LCGNTHRVBHMBLE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)NC=O

Origin of Product

United States

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